
4-溴-2-(乙氧甲基)噻吩
描述
4-Bromo-2-(ethoxymethyl)thiophene is a chemical compound with the molecular formula C7H9BrOS . It is related to 2-Bromothiophene, which is a colorless liquid used as a precursor to several drugs .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(ethoxymethyl)thiophene consists of a thiophene ring with a bromine atom and an ethoxymethyl group attached . The InChI code for this compound is 1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3 .Physical and Chemical Properties Analysis
4-Bromo-2-(ethoxymethyl)thiophene has a molecular weight of 221.12 .科学研究应用
聚合物合成和修饰
4-溴-2-(乙氧甲基)噻吩衍生物的一个重要应用领域是聚合物化学。该化合物已被用于制备聚合有机硅系统,如聚[(乙氧基硅亚)苯撑]。这些聚合物具有有趣的热性能,并且可以发生各种反应,包括将Si−OEt键转化为Si−Cl键,然后可以与各种亲核试剂反应形成取代产物。这种多功能性表明在材料科学中可能存在潜在应用,特别是在开发具有特定热性和化学抗性特性的聚合物(Ohshita et al., 1997)。
分子电子学
在分子电子学领域,包括4-溴-2-(乙氧甲基)噻吩衍生物在内的简单易得的芳基溴化物作为宝贵的构建模块。它们已被用作硫醇端基分子导线的前体,有助于高效的合成转化和寡(苯乙烯亚乙炔)和寡(苯乙烯乙炔)导线的发展。这些材料在构建分子电子设备中起着关键作用,表明该化合物在推动纳米电子技术方面的作用(Stuhr-Hansen et al., 2005)。
光学和光物理性能
该化合物还在修改材料的光学和光物理性能方面发挥作用,如聚(噻吩)。通过后功能化方法,4-溴-2-(乙氧甲基)噻吩衍生物已被用于调节这些聚合物的光学性能并增强固态发射。这些修改可以显著影响荧光产率,并为各种功能基团对聚合物性能的电子和立体效应提供见解,这对于开发先进的光电子设备至关重要(Li et al., 2002)。
电化学应用
另一个应用涉及功能化噻吩的电化学合成,其中4-溴-2-(乙氧甲基)噻吩衍生物已被聚合以创建具有独特电化学和光学性能的材料。这些聚合物具有较低的氧化电位,并且在电致变色器件中具有潜在应用,突显了这些化合物在开发用于能量存储和转换技术的新材料中的作用(Cihaner & Önal, 2007)。
安全和危害
未来方向
Thiophene-based analogs, including 4-Bromo-2-(ethoxymethyl)thiophene, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on further functionalization of this compound for various applications.
作用机制
Target of Action
It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific compound it is incorporated into.
Mode of Action
4-Bromo-2-(ethoxymethyl)thiophene is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond . This is followed by transmetalation, where a nucleophilic organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
Given its use in the synthesis of various organic compounds , it can be inferred that it may influence a wide range of biochemical pathways depending on the specific compound it is incorporated into.
Result of Action
The molecular and cellular effects of 4-Bromo-2-(ethoxymethyl)thiophene’s action would depend on the specific compound it is incorporated into. As a building block in organic synthesis
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(ethoxymethyl)thiophene can be influenced by various environmental factors. For instance, its storage temperature is recommended to be refrigerated , suggesting that temperature could affect its stability.
生化分析
Biochemical Properties
4-Bromo-2-(ethoxymethyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
The effects of 4-Bromo-2-(ethoxymethyl)thiophene on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 4-Bromo-2-(ethoxymethyl)thiophene has been found to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-(ethoxymethyl)thiophene involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, 4-Bromo-2-(ethoxymethyl)thiophene has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes. Additionally, 4-Bromo-2-(ethoxymethyl)thiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(ethoxymethyl)thiophene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-(ethoxymethyl)thiophene is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 4-Bromo-2-(ethoxymethyl)thiophene has been associated with changes in cellular morphology, reduced cell viability, and altered gene expression profiles in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(ethoxymethyl)thiophene vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. For example, in rodent models, low doses of 4-Bromo-2-(ethoxymethyl)thiophene have been shown to have anti-inflammatory and analgesic effects . At higher doses, the compound can cause hepatotoxicity, nephrotoxicity, and other systemic toxicities . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
4-Bromo-2-(ethoxymethyl)thiophene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Bromo-2-(ethoxymethyl)thiophene, leading to the formation of various metabolites . The compound can also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it has been shown to inhibit the activity of certain dehydrogenases, leading to altered levels of key metabolic intermediates .
Transport and Distribution
The transport and distribution of 4-Bromo-2-(ethoxymethyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that 4-Bromo-2-(ethoxymethyl)thiophene can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(ethoxymethyl)thiophene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-2-(ethoxymethyl)thiophene has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression .
属性
IUPAC Name |
4-bromo-2-(ethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWSQIHDUSSKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


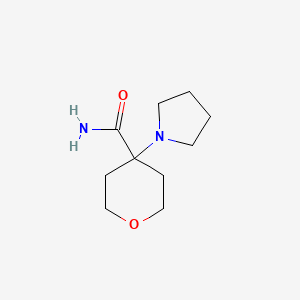
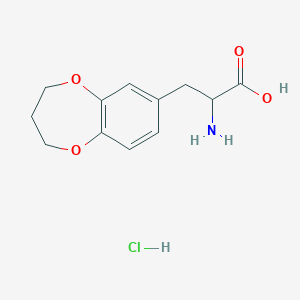
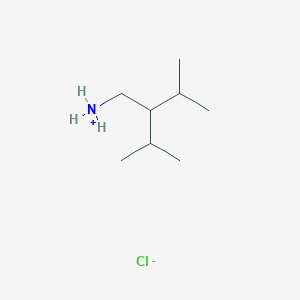
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)
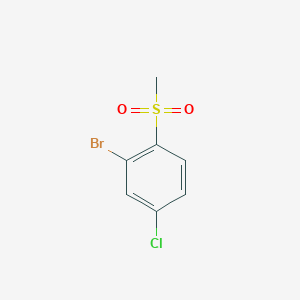
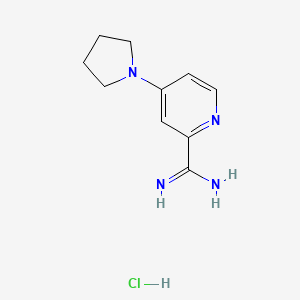
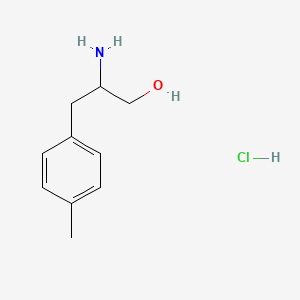
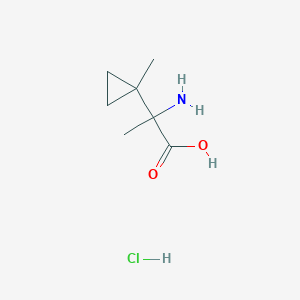
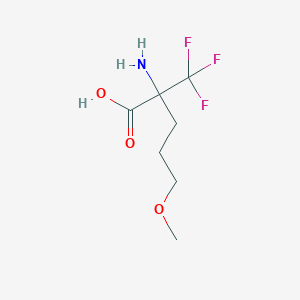
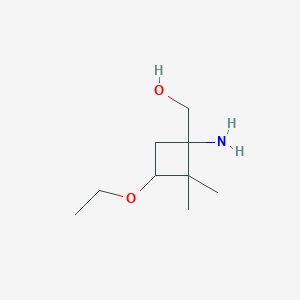
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)
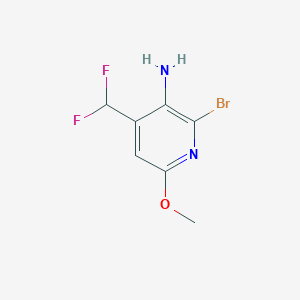

![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
